molecular formula C19H14ClN5O2 B3411055 3-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide CAS No. 900007-96-7

3-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Cat. No. B3411055
CAS RN: 900007-96-7
M. Wt: 379.8 g/mol
InChI Key: KLGLYWQFTBWYOJ-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative, which means it contains a benzene ring attached to an amide group. The presence of the pyrazolo[3,4-d]pyrimidin-5(4H)-yl moiety suggests that it might have interesting biological activities, as pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities .

Mechanism of Action

Target of Action

The primary targets of the compound are yet to be identified. The compound is likely to interact with specific proteins or enzymes in the body, altering their function and leading to changes at the cellular level .

Mode of Action

The compound’s mode of action involves its interaction with its targets. It may bind to these targets, inhibiting their function, or it may enhance their activity. The exact nature of this interaction and the resulting changes are currently under investigation .

Biochemical Pathways

The compound is likely to affect several biochemical pathways. Its interaction with its targets can lead to changes in these pathways, potentially altering the production of certain molecules or the activation of specific genes. The downstream effects of these changes can have significant impacts on cellular function .

Pharmacokinetics

The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. These properties determine how the compound is taken up by the body, how it is distributed to its targets, how it is metabolized, and how it is eliminated from the body .

Result of Action

The molecular and cellular effects of the compound’s action depend on its targets and mode of action. These effects can include changes in gene expression, alterations in cellular signaling pathways, or changes in cell behavior. The specific effects of this compound are currently being studied .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect how the compound interacts with its targets and how it is metabolized by the body. Understanding these factors is important for optimizing the use of the compound .

properties

IUPAC Name

3-chloro-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c1-12-5-7-15(8-6-12)25-17-16(10-22-25)19(27)24(11-21-17)23-18(26)13-3-2-4-14(20)9-13/h2-11H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLGLYWQFTBWYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)NC(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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